1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione, also known as BMX, is a compound that has gained significant attention in recent years due to its numerous potential applications. It has a molecular weight of 216.24.
Molecular Structure Analysis
The IUPAC name for this compound is 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione. The InChI code for this compound is 1S/C12H12N2O2/c1-9-7-11(15)13-12(16)14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15,16).
Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.24. It is stored at a temperature of 28°C.
Related Compounds
6-Methylpyrimidine-2,4(1H,3H)-dione
Compound Description: This compound serves as the core structure for numerous biologically active molecules. It acts as the starting material for synthesizing various derivatives, including those with potential anti-HIV, anti-inflammatory, and hypotensive properties [, , ].
Compound Description: This compound is synthesized via the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 1-chloro-methyl-4-methoxy-benzene []. Its crystal structure reveals weak intermolecular C-H⋯O hydrogen bond interactions, leading to the formation of chain-like structures.
Compound Description: This compound has been synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and HRMS []. Its single-crystal X-ray diffraction data and density functional theory (DFT) calculations further confirmed its structure.
Compound Description: Synthesized using a one-pot oxidation process, this compound exhibits both anti-HIV reverse transcriptase (RT) and integrase (IN) activity []. This dual activity is attributed to the presence of the N-3 hydroxyl group.
Compound Description: This compound is synthesized via alkylation of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane []. It exhibits antioxidant properties, potentially contributing to its protective effects against oxidative stress.
N-(1-Oxothietan-3-yl)-6-methylpyrimidine-2,4(1H,3H)-dione and N-(1,1-Dioxothietan-3-yl)-6-methylpyrimidine-2,4(1H,3H)-dione
1-Benzyloxymethylquinazoline derivatives
Compound Description: These derivatives are synthesized from quinazoline-2,4(1H,3H)-diones through silylation followed by treatment with benzyl chloromethyl ether []. While the specific structures of these derivatives are not provided, they are described as non-nucleoside analogues of the reverse transcriptase inhibitor TNK-651, suggesting potential anti-HIV activity.
6-Substituted 5-acetyluracils
Compound Description: These compounds are synthesized by reacting 3-benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione with amides under phase-transfer catalytic conditions []. The specific biological activities of these derivatives are not discussed.
6-Thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones
Compound Description: These compounds are synthesized by reacting 3-benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione with thioureas under phase-transfer catalytic conditions []. The specific biological activities of these derivatives are not mentioned.
Bicyclic pyridopyrimidine system
Compound Description: While the exact structure is not specified, this compound arises from reacting 3-benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione with malonamide []. No specific biological activity is associated with this compound within the provided context.
2,4-Diaryloxy-6-methylpyrimidines
Compound Description: These compounds are precursors to 1,3-disubstituted-(1H,3H)-6-methylpyrimidine-2,4-diones, undergoing Chapman rearrangement to afford the target compounds [].
Compound Description: This compound is synthesized via a multicomponent reaction involving N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde []. Its structure was confirmed by spectroscopic methods and X-ray crystallography.
Compound Description: This compound is a potential anti-HIV-1 non-nucleoside reverse transcriptase inhibitor []. Its crystal structure reveals the presence of intermolecular N—H⋯O hydrogen bond interactions.
Compound Description: This compound serves as a key intermediate in synthesizing a range of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. The synthetic route involves a 1,1’-carbonyldiimidazole-promoted reaction, cyclization, and alkylation steps [].
Compound Description: These compounds are synthesized by alkylating 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with various alkylating agents []. Notably, the derivatives containing a {[3-aryl-1,2,4-oxadiazol-5-yl]methyl} substituent at the N1 position exhibit antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
Compound Description: This compound is synthesized by nitrosating 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione with sodium nitrite []. Its crystal structure reveals the presence of a dihydrated monosodium salt.
1H,3H-Pyrido[2,1-f]purine-2,4-diones
Compound Description: These compounds, synthesized via a novel two-step, one-pot reaction, act as potent antagonists for human adenosine A(3) receptors []. This class represents fused xanthine structures with promising potential for further exploration.
Compound Description: This specific derivative within the 1H,3H-pyrido[2,1-f]purine-2,4-dione class exhibits a high affinity for the human A(3) adenosine receptor, with a Ki value of 4.0 nM [].
Thieno[2,3-d]pyrimidine-2,4-dione derivatives
Compound Description: This class of compounds features a thieno[2,3-d]pyrimidine core instead of the pyrimidine-2,4-dione core. The specific derivative discussed, 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (TAK-013), exhibits potent and orally active antagonist activity against the human luteinizing hormone-releasing hormone (LHRH) receptor [].
1-(N-alkenyl)-6-methylpyrimidine-2,4-diones
Compound Description: These compounds serve as substrates for electrophilic intramolecular cyclization reactions, leading to the formation of various fused pyrimidine-based heterocyclic systems [].
Compound Description: This compound serves as a precursor for synthesizing various 1-substituted derivatives, some of which exhibit hypotensive activity [].
Compound Description: This compound is synthesized by reacting 1,2,4-triazin-3,5(2H,4H)-dione (6-azauracil) with benzyl bromide in the presence of potassium carbonate and 18-crown-6-ether as a catalyst []. Its crystal structure reveals a dihedral angle of 31.90° between the mean planes of the benzene rings of the N-2 and N-4 benzyl groups.
Compound Description: Synthesized from an enamine precursor, this compound represents a new class of antithrombotic compounds with potential applications in treating both cerebral and peripheral thrombosis [].
Compound Description: This compound exhibits hypoglycemic activity and is proposed as a potential therapeutic agent for treating hyperglycemia, diabetes mellitus, and reduced glucose tolerance [].
Compound Description: This compound, specifically its maleate salt, exhibits polymorphism []. Polymorphs are different crystalline forms of the same molecule, and they can have different physical and chemical properties, which can impact their pharmaceutical properties.
Imidazolidin-2,4-dione derivatives
Compound Description: These compounds, containing various substituents, exhibit immunomodulatory activity []. The specific substituents and their effects on biological activity are not detailed in the provided context.
Compound Description: This broad class encompasses a series of novel derivatives incorporating pyrazole, 1,2,4-triazole, and pyridazine moieties []. Notably, these compounds demonstrate pronounced growth-stimulating effects on plants, exceeding the activity of heteroauxin.
Compound Description: This compound is synthesized from 6-methylpyrimidine-2,4(1H,3H)-dione through reaction with diethylamine and formaldehyde []. It exhibits significant anti-inflammatory activity, as demonstrated by the mouse ear swelling method.
Compound Description: This class of compounds is synthesized through the cyclization of 6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione with various α-bromoketones []. This approach allows for the introduction of diverse substituents at the 3-position of the pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione core.
Quinazoline-2,4-dione Derivatives
Compound Description: Designed based on pharmacophoric models of 5-HT6R antagonists, these compounds represent a new family of potent antagonists at the human 5-HT6 receptor []. Specific examples include 3-benzyl-1-(2-(dimethylamino)ethyl)quinazoline-2,4(1H,3H)-dione and 3-benzyl-1-(2-(diethylamino)ethyl)quinazoline-2,4(1H,3H)-dione, both exhibiting potent 5-HT6R antagonist activity.
Compound Description: These compounds, designed as potential herbicides, were synthesized and evaluated for their ability to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) [].
Annelated Analogues of 6-Benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442)
Compound Description: These compounds were synthesized using 1,3-oxazine-2,4(3H)-diones as key intermediates []. They are designed to mimic the conformation of MKC-442, a known anti-HIV agent. Despite their structural similarity to MKC-442, these annelated analogues exhibit only moderate activity against HIV-1.
Compound Description: These compounds are synthesized by reacting 6-chloro-5-formyluracils with 2-benzylpyridines []. These "bent 5-deazaflavins" exhibit oxidizing properties, converting benzyl alcohol, cyclohexanol, and benzylamine to their corresponding carbonyl compounds.
Compound Description: This compound is a 6-azalog of the "bent 5-deazaflavin" 2H-pyrido[1′,2′:1,6]pyrido[2,3-d]pyrimidine-2,4(3H)dione, synthesized by reacting 6-chloro-5-formyl-3-methyluracil with 2-aminopyridine [].
6-Amido-(1H,3H)-Pyrimidine-2,4-diones
Compound Description: These compounds are synthesized from uracil-6-carboxylic acid (orotic acid) through a multi-step synthesis involving chlorination, amidation, and hydrolysis []. These derivatives are proposed as potential antiviral agents.
1-N-Alkylated Derivatives of 3-N-Substituted 1H-Thieno[3,2-d]pyrimidine-2,4-diones
Compound Description: These compounds are synthesized through two main approaches: (1) reacting methyl 3-aminothiophene-2-carboxylate with isocyanates to obtain 3-N-aryl derivatives and (2) oxidizing 4-oxo-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidines to introduce alkyl substituents at the N3 position []. Subsequent alkylation at the N1 position yields the target 1-N-alkylated derivatives. Notably, some of these compounds, particularly those with phenyl substituents at N3 and o-methylbenzyl substituents at N1, exhibit potent antimicrobial activity.
N-3 Hydroxy Derivatives of Pyrimidine-2,4-diones
Compound Description: These compounds are designed as dual inhibitors of HIV reverse transcriptase (RT) and integrase (IN) []. The key structural feature is the N-3 hydroxyl group, which is essential for IN inhibition.
6-Substituted-1,2,4-triazine-3,5(2H,4H)-dione, 6-Amino-3-substituted-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, and 3-Substituted-[1,2,4]triazolo[3,4-f][1,2,4]triazine-6,8(5H,7H)-dione Derivatives
Compound Description: These series of heterocyclic derivatives, including both monocyclic and bicyclic structures, were synthesized to investigate prototropic tautomerism [].
Fluoro Analogues of MKC442
Compound Description: These compounds were synthesized by introducing fluorine atoms into the MKC442 structure, aiming to develop new microbicides []. One notable compound, YML220, displayed potent and selective activity against wild-type and drug-resistant HIV-1 strains.
4-Oxo-beta-lactams (Azetidine-2,4-diones)
Compound Description: These compounds were found to be potent and selective inhibitors of human leukocyte elastase (HLE) [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pregn-5-ene-3, 20-dione-17-ol, also known as 17-hydroxypregnenedione, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Pregn-5-ene-3, 20-dione-17-ol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, pregn-5-ene-3, 20-dione-17-ol is primarily located in the cytoplasm. Pregn-5-ene-3, 20-dione-17-ol can be biosynthesized from pregnane. 17alpha-hydroxypregn-5-ene-3,20-dione is a C21-steroid that is pregnane which contains a double bond between positions 5 and 6 and is substituted by oxo groups at positions 3 and 20 as well as a hydroxy group at position 17. It is a 20-oxo steroid, a 3-oxo-Delta(5)-steroid, a C21-steroid, a 17alpha-hydroxy steroid, a 17alpha-hydroxy-C21-steroid and a tertiary alpha-hydroxy ketone. It derives from a hydride of a pregnane.
PAF C-16 is a naturally occurring phospholipid produced upon stimulation through two distinct pathways known as the “remodeling” and /'de novo/' pathways. It is a potent mediator of neutrophil migration and the production of reactive oxygen species and IL-6. Pathological processes involving PAF include necrotizing enterocolitis, inflammation, asthma, and allergy. PAF C-16 Carboxylic acid is modified with a carboxylic acid group terminating the C-16 alkyl chain. This provides a convenient site for chemical crosslinking.